

reducing internal stress in electrodeposited Ni-W films

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Nickel-Wolfram

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Technical Support Center: Electrodeposited Ni-W Films

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to internal stress in electrodeposited Ni-W films.

Troubleshooting Guides

Issue: Cracking and poor adhesion of the Ni-W film.

Cracking and delamination of electrodeposited Ni-W films are often direct consequences of high internal stress. This stress can be either tensile or compressive, and managing it is crucial for obtaining mechanically stable coatings.

Potential Cause	Troubleshooting Steps
High Tensile Stress	<p>1. Introduce Additives: Add stress-reducing agents like saccharin to the plating bath. Saccharin has been shown to change the internal stress from tensile to compressive.[1]</p> <p>2. Optimize Current Density: High current densities can lead to increased internal stress and cracking.[2] Try reducing the forward current density.</p> <p>3. Employ Pulse Plating: Using pulsed current (PC) or pulsed reverse electrodeposition (PRE) can significantly reduce internal stress compared to direct current (DC) plating.[2][3] The "off" time in pulse plating allows for the relaxation of stress.</p>
Hydrogen Evolution	<p>The evolution of hydrogen during deposition is a major contributor to internal stress.[2][4]</p> <p>1. Adjust Bath pH: The pH of the electrolyte influences hydrogen evolution. Experiment with adjusting the pH to find an optimal range that minimizes hydrogen formation.[5]</p> <p>2. Use Pulsed Reverse Electrodeposition (PRE): The anodic pulse in PRE can help to remove adsorbed hydrogen from the cathode surface, thereby reducing its incorporation into the film.[2]</p>
Amorphous vs. Crystalline Structure	<p>The microstructure of the film plays a role in its internal stress. Amorphous Ni-W films tend to have lower internal stress than their crystalline counterparts.[6]</p> <p>1. Increase Tungsten Content: Higher tungsten content can promote the formation of an amorphous structure.</p> <p>2. Post-Deposition Heat Treatment: Annealing the film after deposition can induce phase transformations and relieve stress.[6][7][8]</p>

Issue: High internal stress leading to device failure in MEMS applications.

For microelectromechanical systems (MEMS), controlling internal stress is critical to prevent deformation and failure of micro-components.

Potential Cause	Troubleshooting Steps
Sub-optimal Plating Parameters	1. Implement Pulsed Reverse Electrodeposition (PRE): PRE is particularly effective for MEMS fabrication as it produces uniform, crack-free, and low-stress Ni-W films.[2] 2. Fine-tune Current Parameters: Systematically vary the forward current density, reverse current density, and duty cycle to find the optimal combination for minimum stress.
Brittleness of the Film	High internal stress often leads to brittle deposits. 1. Utilize Additives: Organic additives like saccharin can refine the grain structure and reduce stress, leading to more ductile films.[9][10][11] 2. Consider Heat Treatment: Annealing can relieve stress and improve the mechanical properties of the film.[6][7]

Frequently Asked Questions (FAQs)

Q1: How does saccharin reduce internal stress in Ni-W films?

A1: Saccharin is a widely used additive that can significantly reduce tensile stress and even induce compressive stress in nickel and nickel-alloy deposits.[1][10] The mechanism is attributed to the co-deposition of sulfur and nitrogen from the saccharin molecule into the film. [1] This incorporation at grain boundaries is thought to reduce the grain boundary energy, thereby lowering the tensile stress that arises from grain coalescence.[12] Additionally, the adsorption of saccharin molecules on the cathode surface can refine the grain size, which also contributes to stress reduction.[10]

Q2: What is the effect of current density on internal stress?

A2: Current density has a significant impact on the internal stress of electrodeposited Ni-W films. Generally, increasing the current density leads to higher internal stress.[2][13] This is often associated with increased hydrogen evolution and changes in the microstructure of the deposit. However, the relationship can be complex and may depend on other plating parameters. It is crucial to optimize the current density for a specific bath composition and operating conditions to achieve low-stress deposits.

Q3: Can pulse plating effectively reduce internal stress?

A3: Yes, pulse plating techniques, including pulsed current (PC) and pulsed reverse electrodeposition (PRE), are very effective in reducing internal stress.[2][3][14] The "off-time" in pulsed current allows for the relaxation of stress and the desorption of hydrogen from the cathode surface.[15] PRE, with its anodic pulse, can further aid in removing adsorbed species and refining the deposit structure, leading to lower stress and improved surface morphology.[2]

Q4: How does the pH of the plating bath affect internal stress?

A4: The pH of the electroplating bath influences several factors that affect internal stress, most notably hydrogen evolution.[5] Changes in pH can alter the kinetics of both nickel and tungsten deposition as well as the hydrogen reduction reaction.[5][16] An optimal pH range exists for minimizing internal stress, and this often needs to be determined experimentally for a given electrolyte composition. For instance, in a Watts-type bath with phytic acid, a minimum internal stress was observed at a pH of 4.5.[5]

Q5: Is heat treatment a viable method for reducing internal stress?

A5: Heat treatment, or annealing, is a post-deposition method that can effectively reduce internal stress in Ni-W films.[6][7][8] The thermal energy allows for atomic rearrangement, grain growth, and phase transformations within the film, which can relieve the stresses developed during deposition.[7][17] For example, amorphous Ni-W films with high tungsten content can be heat-treated to form a crystalline structure with lower internal stress while maintaining high hardness.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of different parameters on the internal stress of electrodeposited Ni-W and Ni films.

Table 1: Effect of Saccharin Concentration on Internal Stress of Nickel Deposits

Saccharin Concentration (g/L)	Internal Stress (MPa)	Reference
0.0	~130 (Tensile)	[1]
0.1	~40 (Tensile)	[1]
0.2	~20 (Tensile)	[1]
0.3	~ -10 (Compressive)	[1]
0.8	~ -20 (Compressive)	[1]
1.2	~ -25 (Compressive)	[1]

Table 2: Effect of Heat Treatment on Internal Stress and Hardness of Ni-59wt% W Alloy Films

Heat Treatment Temperature (°C)	Internal Stress (MPa)	Hardness (Hv)	Reference
As-deposited (Amorphous)	~100	~650	[6]
350	~150	~800	[6]
450	~200	~950	[6]
550	~230	~1000	[6]
650	~280	~900	[6]

Experimental Protocols

Protocol 1: Stress Reduction using Saccharin as an Additive

- Bath Preparation:
 - Prepare a standard Watts-type nickel-tungsten plating bath. A typical composition includes nickel sulfate, sodium tungstate, and a complexing agent like citrate.

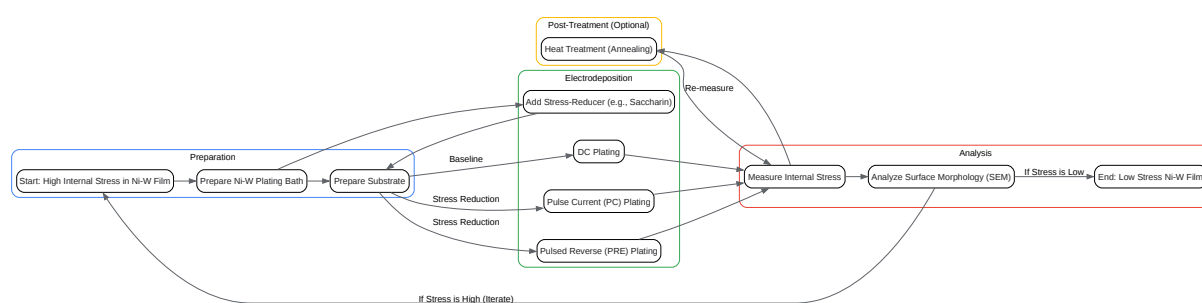
- Dissolve the required amount of saccharin in the electrolyte. Start with a concentration of 0.3 g/L for compressive stress, and adjust as needed based on experimental results.[\[1\]](#)
- Electrodeposition:
 - Use a properly prepared substrate (e.g., copper or steel).
 - Maintain the bath temperature and pH at their optimal values.
 - Apply a constant DC current density. A typical range to start with is 2-5 A/dm².
- Stress Measurement:
 - Measure the internal stress of the deposited film using a suitable technique such as the bent strip method, X-ray diffraction (XRD), or a spiral contractometer.
- Optimization:
 - Vary the saccharin concentration systematically (e.g., from 0.1 to 1.2 g/L) and repeat the deposition and stress measurement to find the optimal concentration for the desired stress level.[\[1\]](#)

Protocol 2: Stress Reduction using Pulsed Reverse Electrodeposition (PRE)

- Power Supply Setup:
 - Use a programmable power supply capable of generating pulsed reverse current waveforms.
- Parameter Definition:
 - Set the cathodic (forward) current density (e.g., 50 mA/cm²).[\[2\]](#)
 - Set the anodic (reverse) current density.
 - Define the cathodic and anodic pulse durations (on-times) and the off-times.
- Electrodeposition:

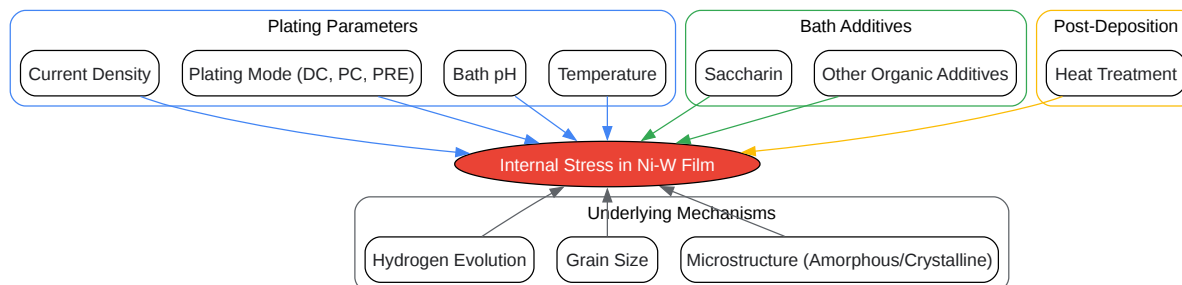
- Immerse the prepared substrate in the Ni-W plating bath.
- Apply the PRE waveform.
- Evaluation and Optimization:
 - Characterize the surface morphology of the deposit using Scanning Electron Microscopy (SEM) to check for cracks and voids.[\[2\]](#)
 - Measure the internal stress.
 - Systematically vary the PRE parameters (current densities, pulse durations) to minimize internal stress and achieve a uniform, crack-free deposit.

Visualizations



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Caption: Workflow for reducing internal stress in Ni-W films.



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Caption: Factors influencing internal stress in Ni-W films.

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- To cite this document: BenchChem. [reducing internal stress in electrodeposited Ni-W films]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15470945#reducing-internal-stress-in-electrodeposited-ni-w-films]

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